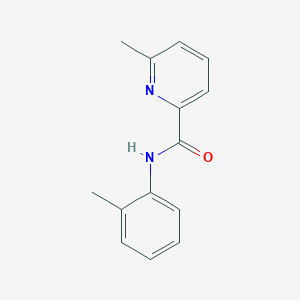
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, also known as CPTC, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves the inhibition of the AKT/mTOR pathway, which is a signaling pathway involved in cell growth and survival. N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the phosphorylation of AKT and mTOR, which leads to the inhibition of downstream signaling pathways and the induction of cell cycle arrest and apoptosis in cancer cells. N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability and neurotransmission.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of cell cycle arrest and apoptosis, and the modulation of GABA receptor activity. It has also been reported to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to modulate multiple targets, and its potential applications in various fields of research. However, there are also some limitations to its use, including its low solubility in water and its potential cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, including the optimization of its synthesis method and the development of more potent and selective derivatives. Further studies are needed to elucidate the mechanism of action of N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide and its potential applications in various fields of research, including cancer research and neuroscience. N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may also have potential applications in drug discovery and development, and further studies are needed to explore its therapeutic potential.
Méthodes De Synthèse
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 4-chlorophenyl hydrazine with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid or its esters, or by the reaction of 4-chlorophenyl hydrazine with 1,3,5-trimethylpyrazole-4-carboxamide in the presence of a coupling agent such as EDC or DCC. The yield of N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of various cancer cells, including prostate cancer, breast cancer, and lung cancer cells. N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting the AKT/mTOR pathway. It also has potential applications in the field of neuroscience research, as it has been reported to modulate the activity of GABA receptors.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-12(9(2)17(3)16-8)13(18)15-11-6-4-10(14)5-7-11/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWUPKJGBRAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

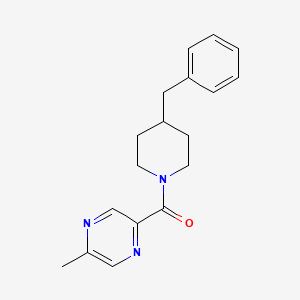
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
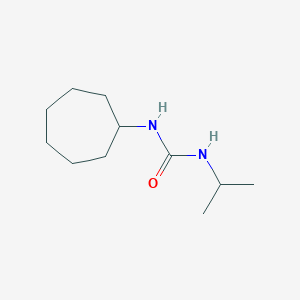


![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)
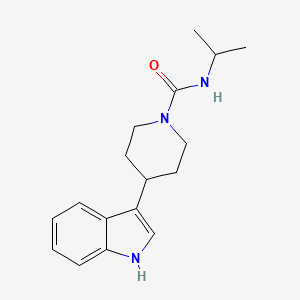
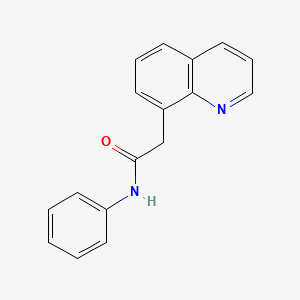




![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)
